1-(4-bromobutyl)-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

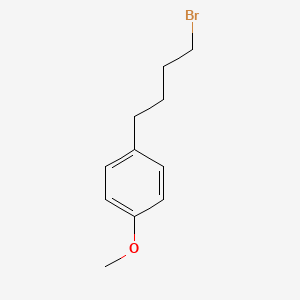

“1-(4-bromobutyl)-4-methoxybenzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule features a methoxy group (-OCH3) and a bromobutyl group (-CH2-CH2-CH2-CH2-Br) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobutyl)-4-methoxybenzene” consists of a benzene ring with a methoxy group (-OCH3) and a bromobutyl group (-CH2-CH2-CH2-CH2-Br) attached to it . The presence of these functional groups can influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis

The bromine atom in the bromobutyl group of “1-(4-bromobutyl)-4-methoxybenzene” is a good leaving group, making it susceptible to nucleophilic substitution reactions . Additionally, the aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobutyl)-4-methoxybenzene” would depend on its molecular structure. For instance, the presence of the bromine atom could increase the molecule’s density and boiling point compared to benzene . The methoxy group could also influence the molecule’s solubility and reactivity .Scientific Research Applications

Fluorescent Dyes and Sensors

1-(4-Bromobutyl)-4-methoxybenzene is a versatile compound that can be functionalized to create fluorescent dyes and sensors. Researchers have explored its use as a fluorophore due to its absorption and emission properties in the visible region . These dyes find applications in biological imaging, environmental monitoring, and chemical sensing.

Materials Science: Luminescent Materials

The combination of pyrene and bodipy (a boron-dipyrromethene dye) has been investigated for fluorescence resonance energy transfer (FRET) studies. Pyrene-bodipy dyads exhibit high quantum yields and efficient energy transfer . These materials could be used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and luminescent solar concentrators.

Organic Synthesis and Medicinal Chemistry

Researchers have utilized 1-(4-Bromobutyl)-4-methoxybenzene as a building block in organic synthesis. For instance, it can serve as a precursor for the synthesis of novel compounds with potential biological activity. Its bromine functionality allows for further derivatization, making it valuable in medicinal chemistry .

Polymer Chemistry: Dendritic Architectures

The compound has been incorporated into dendronized bodipys—dendritic structures with pyrene units. These dendrons exhibit unique optical properties and can be used as building blocks for functional polymers. Their controlled architecture allows for precise tuning of properties, making them interesting for materials science applications .

Photophysical Studies and Energy Transfer

Researchers have investigated the photophysical properties of 1-(4-Bromobutyl)-4-methoxybenzene and related compounds. Understanding their excited-state behavior and energy transfer mechanisms contributes to the design of efficient light-harvesting systems and photovoltaic materials .

Antibacterial Agents

While not extensively explored, the compound’s structural features could be relevant in the design of antibacterial agents. Researchers have modified fluoroquinolones by attaching various moieties, including piperazine groups . Further studies could explore its potential as a pharmacophore in antimicrobial drug development.

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “1-(4-bromobutyl)-4-methoxybenzene” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhalation of vapors . Detailed safety information should be provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

properties

IUPAC Name |

1-(4-bromobutyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLVTTVUPUULCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobutyl)-4-methoxybenzene | |

CAS RN |

35191-43-6 |

Source

|

| Record name | 35191-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.